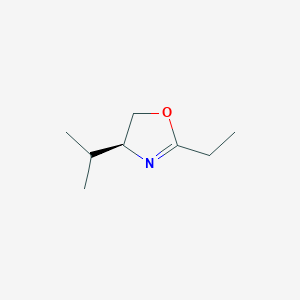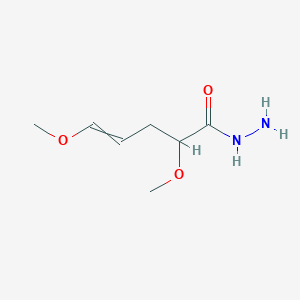
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the oxidation of the oxadiazole ring to introduce the oxido group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can then participate in further chemical transformations.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives .
Scientific Research Applications
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies and drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium include other oxadiazoles and nitrophenyl derivatives. For example:
4-Nitrophenyl-1,2,5-oxadiazole: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
3-Methyl-4-(2-aminophenyl)-1,2,5-oxadiazole:
2-Methyl-5-nitro-1,3,4-oxadiazole: A different isomer with distinct reactivity and uses in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
88059-61-4 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7N3O4/c1-6-9(10-16-12(6)15)7-4-2-3-5-8(7)11(13)14/h2-5H,1H3 |
InChI Key |
WVOKCGBPUXPDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1C2=CC=CC=C2[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)







![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)


![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
